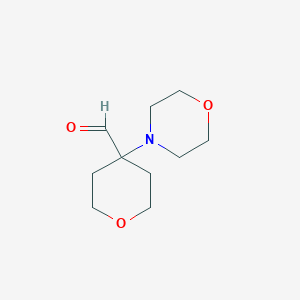
4-(Morpholin-4-yl)oxane-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholin-4-yl)oxane-4-carbaldehyde is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is used in scientific research, with applications ranging from drug synthesis to catalysis.
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms ©, 17 hydrogen atoms (H), 1 nitrogen atom (N), and 3 oxygen atoms (O), giving it the molecular formula C10H17NO3 .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Morpholine and its derivatives play a significant role in organic synthesis, particularly in cyclocondensation and Knoevenagel condensation reactions. For example, cyclocondensation of cyclohexene-4-carbaldehyde in the presence of morpholine yields various substituted compounds, such as 4H-chromenes and 1,4-dihydropyridines, showcasing the utility of morpholine in synthesizing complex organic molecules (Dyachenko, 2005). Furthermore, Knoevenagel condensation reactions catalyzed by novel N-methyl morpholine-based ionic liquids demonstrate the effectiveness of morpholine derivatives in facilitating reactions under environmentally friendly conditions (Xu et al., 2017).
Biofuel Research
The combustion chemistry of morpholine, as a model biofuel, has been extensively studied to understand fuel-nitrogen conversion in biomass-derived fuels. Research on a laminar premixed flame of morpholine provides insights into the formation of intermediates that may contribute to harmful emissions, such as aldehydes and nitrogen-containing compounds, thus informing the development of cleaner combustion technologies (Lucassen et al., 2011).
Pharmaceuticals
Morpholine derivatives have been explored for their pharmaceutical importance, particularly as inhibitors of glycosidase enzymes, which are associated with various diseases. The synthesis of functionalized morpholines and oxazepanes has led to the discovery of new inhibitors for enzymes like β-d-galactosidase, highlighting the potential of morpholine in drug discovery (Burland et al., 2011).
Propiedades
IUPAC Name |
4-morpholin-4-yloxane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9-10(1-5-13-6-2-10)11-3-7-14-8-4-11/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGJICXNPXVZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide](/img/structure/B2985768.png)
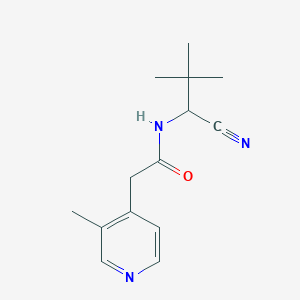
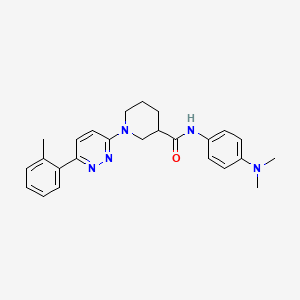
![2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2985772.png)
![7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2985773.png)
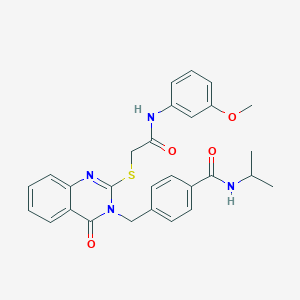
![3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985777.png)
![3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
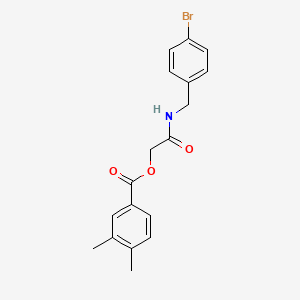
![5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2985784.png)
![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)

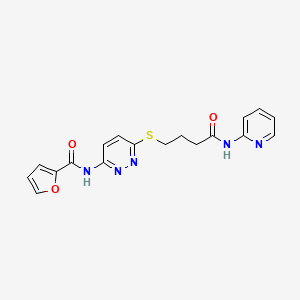
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2985789.png)
